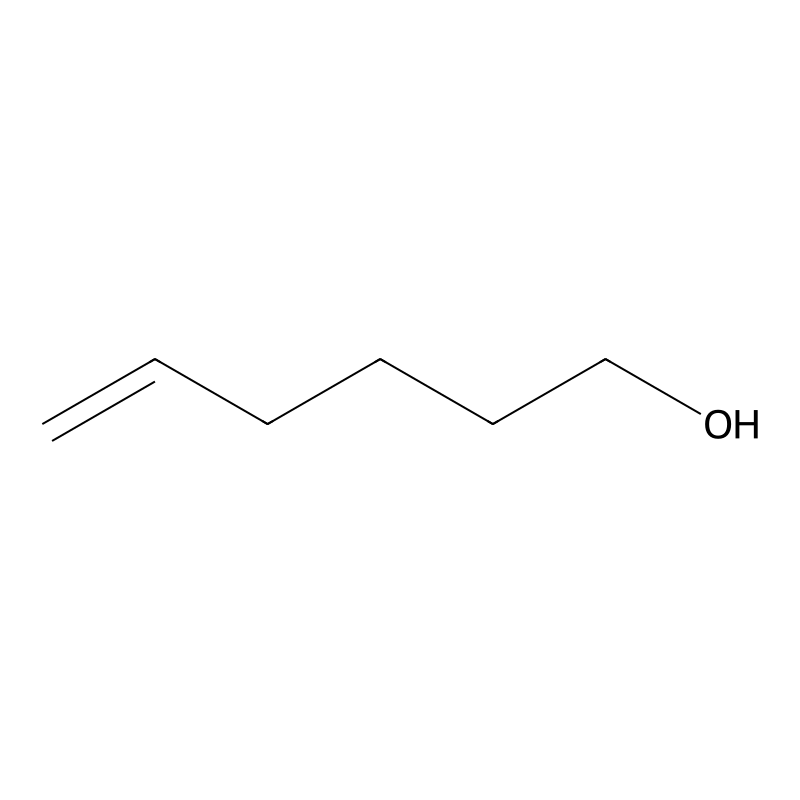

5-Hexen-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Organic Synthesis

One key application of 5-Hexen-1-ol lies in its use as a building block for organic synthesis. Due to its functional group (an alcohol) and the presence of a double bond, it can be manipulated in various reactions to create more complex molecules. Here are two specific examples:

Cyclization to Tetrahydropyran

-Hexen-1-ol can be converted into a cyclic compound called tetrahydropyran through a process known as phenylselenoetherification [1]. Tetrahydropyrans are valuable building blocks in organic synthesis, finding use in the development of pharmaceuticals and other complex molecules.

Preparation of 6-Bromo-hex-1-ene

When reacted with phosphorus tribromide, 5-Hexen-1-ol can be transformed into 6-bromo-hex-1-ene [1]. This brominated alkene is another useful intermediate in organic synthesis, allowing researchers to introduce bromine atoms into various organic molecules.

Source

5-Hexen-1-ol, also known as hex-5-en-1-ol, is an organic compound with the molecular formula and a molecular weight of approximately 100.16 g/mol. It is characterized as a clear, colorless liquid with a distinct green aroma, making it notable in various chemical and industrial applications . The compound is miscible with water and has a boiling point ranging from 152°C to 155°C .

5-Hexen-1-ol serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. It is recognized for its role in cyclization reactions and as a building block for synthesizing more complex molecules .

- Cyclization to Tetrahydropyran: This reaction occurs through phenylselenoetherification, where 5-hexen-1-ol acts as a precursor to form tetrahydropyran derivatives .

- Preparation of 6-Bromo-Hex-1-Ene: The compound can be converted into 6-bromo-hex-1-ene by reacting with phosphorus tribromide, showcasing its utility in halogenation reactions .

These reactions highlight the versatility of 5-hexen-1-ol in synthetic organic chemistry.

Several methods exist for synthesizing 5-hexen-1-ol:

- Reduction of Methyl 5-Hexenoate: This method involves reducing methyl 5-hexenoate or 5-hexenoic acid using appropriate reducing agents .

- Hydrogenation of 5-Hexyne-1-Alcohol: Another approach includes hydrogenating 5-hexyne-1-alcohol under controlled conditions to yield 5-hexen-1-ol .

- Using 6-Bromo-1-Hexene: A novel method involves reacting 6-bromo-1-hexene with potassium acetate in acetonitrile, utilizing tetrabutylammonium bromide as a catalyst. This method is noted for its mild reaction conditions and improved safety over traditional methods .

These synthesis routes demonstrate the compound's accessibility for various applications in chemical synthesis.

5-Hexen-1-ol finds diverse applications across several fields:

- Organic Synthesis: It serves as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals .

- Flavoring Agent: The compound is utilized as a food flavoring agent due to its aromatic properties .

These applications underline the significance of 5-hexen-1-ol in both industrial and culinary contexts.

Similar Compounds: Comparison

Several compounds share structural similarities with 5-Hexen-1-ol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Hexanol | 111-27-3 | 0.92 |

| 4-Pentenal | 25167-57-9 | 0.79 |

| Octanal | 124-13-0 | 0.75 |

| Cyclohexanol | 108-93-0 | 0.75 |

Uniqueness of 5-Hexen-1-Ol

What sets 5-Hexen-1-ol apart from these similar compounds is its unique double bond configuration (alkene) at the fifth carbon position, which imparts distinct reactivity patterns not observed in saturated alcohols like hexanol or cyclohexanol. This structural feature enables specific chemical transformations that are crucial in synthetic organic chemistry.

Early Reduction and Dehydrogenation Approaches

The historical synthesis of 5-hexen-1-ol relied primarily on reduction and dehydrogenation methodologies that were developed in the mid-20th century. Early approaches focused on the reduction of precursor molecules containing appropriate functional groups that could be selectively transformed to yield the target alcohol [1].

One of the earliest documented methods involved the reduction of 6-bromo-1-hexene using acetate nucleophiles. This approach utilized tetrabutylammonium bromide as a catalyst in acetonitrile solvent, where 6-bromo-1-hexene was heated with potassium acetate to undergo nucleophilic substitution [1]. The reaction proceeded through initial acetate formation, followed by basic hydrolysis using 15% alkaline aqueous solution and methanol. After hydrolysis completion and methanol concentration under reduced pressure, the system separated into organic and aqueous phases, with the aqueous phase extracted twice with dichloromethane. The combined organic phases were concentrated under reduced pressure to obtain 5-hexen-1-ol with yields ranging from 65-75% and selectivities of 90-95% [1].

Another significant early method involved the preparation from 2-chloromethyltetrahydropyran according to literature procedures developed for 4-penten-1-ol synthesis [2] [1]. This method utilized lithium acetylide chemistry, where the acetylide anion was generated and reacted with ethylene oxide in tetrahydrofuran at low temperatures (-78°C to room temperature). The procedure yielded 5-hexen-1-ol in 60-70% yields with selectivities of 80-85% [2] [1].

Classical dehydrogenation approaches emerged from early industrial alcohol chemistry, where primary alcohols were converted to aldehydes through catalytic dehydrogenation processes. Early copper-based catalysts supported on aluminum oxide were employed at elevated temperatures (280°C) under atmospheric pressure conditions [3]. These processes achieved conversion rates of approximately 26.6% with selectivities toward aldehydes of 78.9%, though subsequent reduction steps were required to obtain the desired alcohol products [3].

Industrial-Scale Production Evolution

The evolution of industrial-scale production of 5-hexen-1-ol witnessed significant developments from laboratory-scale procedures to commercially viable processes. Early industrial approaches were hampered by low yields, harsh reaction conditions, and the requirement for expensive reagents and specialized equipment [4].

The transition from batch to continuous processes marked a crucial development in industrial production. Early continuous processes employed fixed-bed reactors with heterogeneous catalysts, allowing for better heat management and improved product selectivity [5]. Temperature control became critical, as reactions conducted at 350°C led to significant isomerization through Wagner-Meerwein rearrangements, producing mixtures of internal alkenes rather than the desired terminal alcohol [5].

Traditional industrial methods faced several limitations including the use of harmful organic solvents, difficult extraction processes, low yields, prolonged reaction times, harsh reaction conditions, and the generation of large amounts of toxic metal-containing wastes [4]. These challenges necessitated the development of more environmentally friendly and economically viable alternatives.

The industrial evolution also saw the development of specialized separation techniques. Countercurrent distribution emerged as a useful method for purification of small amounts of intermediates and end products [6]. This technique proved particularly valuable for separating closely related hexanol isomers that were difficult to purify through conventional distillation methods [6].

Market research indicates that the global 5-hexen-1-ol market has experienced robust growth, with a compound annual growth rate estimated at 5-7% from 2025 to 2033 [7] [8]. This growth is driven by increasing applications in fragrance and flavor industries, as well as its use as a key intermediate in synthesizing other valuable chemicals [7] [8]. The market expansion reflects the successful transition from early laboratory methods to efficient industrial production processes.

Modern Synthetic Techniques

Catalytic Hydrogenation of 5-Hexyn-1-ol

Modern catalytic hydrogenation of 5-hexyn-1-ol represents one of the most significant advances in selective synthesis methodology. This approach offers superior control over stereochemistry and reaction selectivity compared to historical methods [9] [10] [11].

Palladium-based catalysts have emerged as the predominant choice for semi-hydrogenation reactions. The development of smart heterogeneous catalysts with low palladium and copper contents on alumina has enabled efficient, chemo- and stereoselective hydrogenation of 3-hexyn-1-ol to produce predominantly the corresponding (Z)-3-hexen-1-ol [9]. These catalysts achieve 96% selectivity at 99% conversion through partial hydrogenation processes using modified Lindlar catalysts (5% palladium on calcium carbonate doped with 2-3% lead) [12].

Advanced palladium nanoparticle systems supported on carbon nanotubes have demonstrated exceptional performance, achieving turnover frequencies of 1340 h⁻¹ and selectivities of approximately 95% at 99% conversion in the semi-hydrogenation of 2-methyl-3-butyn-2-ol [13]. The reaction mechanism involves size-insensitive activation energies for palladium particles ≥3.1 nm, suggesting that Pd(111) facets serve as the dominant active sites for hydrogenation [14].

Palladium catalysts supported on titanium dioxide have shown remarkable activity in photocatalytic transfer hydrogenation processes [15]. These Pd@TiO₂ catalysts achieve hydrogen evolution rates of 760 μmol/h·g and demonstrate selectivity to target olefinic compounds of 94-96% [15]. The hydrogenation rate is significantly affected by reaction conditions, with rates decreasing linearly with decreasing hydrogen concentration in hydrogen:helium gas mixtures (30-100 vol%) [15].

Continuous flow hydrogenation reactions have been developed using palladium catalysts on hybrid supports, achieving high selectivity through controlled reaction conditions [12]. These systems offer advantages in heat management, residence time control, and product quality consistency compared to batch processes [12].

The mechanism of palladium-catalyzed hydrogenation involves sequential hydrogen addition to the carbon-carbon triple bond. Computational studies indicate that corner sites on palladium nanoparticles are responsible for ethane formation (over-hydrogenation), while Pd(111) facets predominantly catalyze the desired semi-hydrogenation to alkenes [14]. Catalysts smaller than 3.1 nm exhibit higher activation energies but higher turnover frequencies due to lower Pd⁰ 3d binding energies and higher pre-exponential factors [14].

Acid-Catalyzed Rearrangements

Acid-catalyzed rearrangements provide versatile pathways for 5-hexen-1-ol synthesis through strategic molecular reorganization processes. These reactions typically proceed through carbocation intermediates that undergo controlled rearrangements to yield the desired alcohol structure [16] [17] [18].

The stereochemistry of allylic rearrangements has been extensively studied, particularly in the context of acid-catalyzed rearrangement of cyclohexenol derivatives [16] [17]. These studies have revealed that acid-catalyzed reactions of 5-methyl-2-cyclohexenol derivatives in aqueous acetone proceed through specific mechanistic pathways that can be controlled to favor desired product formation [16] [17].

Modern acid-catalyzed approaches employ milder conditions compared to historical methods. Lewis acids such as hafnium(IV) and titanium(IV) triflates have demonstrated high conversions in dehydration reactions of primary alcohols at energy-saving mild reaction conditions [5]. These catalysts operate effectively at temperatures as low as 130-170°C, significantly below the 350°C typically required for traditional processes [5].

The mechanism of acid-catalyzed rearrangements involves cation formation via acid-catalyzed dehydration, followed by rearrangement and proton loss to yield the product [18]. The process requires careful control of reaction conditions to prevent unwanted side reactions such as Wagner-Meerwein rearrangements that can lead to internal alkene formation [18].

Brønsted acid-based catalysts including sulfuric acid and solid catalysts like zeolites, alumina, and zirconia have been employed, though they are associated with limitations such as low selectivity and harsh reaction conditions [5]. Modern approaches favor Lewis acid catalysts that provide better selectivity and operate under milder conditions [5].

Transition Metal-Mediated Processes

Transition metal-mediated processes have revolutionized 5-hexen-1-ol synthesis through the development of highly selective and efficient catalytic systems [19] [20] [21].

Rhodium-catalyzed asymmetric hydrogenation represents a significant advancement in stereoselective synthesis. Rhodium complexes with chiral diphosphine ligands such as BiNAP achieve exceptional enantioselectivities (95-99% enantiomeric excess) in the hydrogenation of functionalized alkenes [22] [23]. The mechanism involves formation of hydrogen bonds between the catalyst and substrate in early reaction stages, with these interactions playing crucial roles in determining stereochemical outcomes [23].

Ruthenium-catalyzed processes offer complementary selectivity patterns. Ruthenium pincer catalysts serve as efficient mediators for atom-economical transformations, achieving very high turnover numbers (114,120) while maintaining good selectivity [21]. Ruthenium-catalyzed E-selective alkyne semihydrogenation using alcohols as hydrogen donors has been demonstrated with >99% nuclear magnetic resonance yields in most cases and up to 93% isolated yields [24].

Iron-catalyzed transfer hydrogenation of allylic alcohols employs well-defined bench-stable (cyclopentadienone)iron(0) carbonyl complexes as precatalysts [25]. These systems operate with potassium carbonate (4 mol%) and isopropanol as hydrogen donor, achieving yields up to 83% for diverse ranges of allylic alcohols [25]. The mechanism proceeds through initial formation of iron-hydrogen complexes that promote dehydrogenation of allylic alcohols and subsequent hydrogenation of intermediate aldehydes [25].

Nickel-catalyzed processes represent an economically attractive alternative to precious metal catalysts. Simple nickel-dppf complexes enable broad E-selective alkyne semihydrogenation with practical protocols encompassing wide varieties of internal alkynes with both aryl and alkyl substituents [26]. These systems operate under mild conditions (room temperature to 80°C) with good selectivities (85-92%) [26].

Cooperative catalysis approaches combine multiple transition metal catalysts to achieve transformations not possible with single catalyst systems [27]. Anti-Markovnikov alcohols can be synthesized via epoxide hydrogenation through cooperative titanocene-catalyzed epoxide opening combined with chromium-catalyzed hydrogen transfer [27]. This dual catalysis approach achieves excellent atom economy by using hydrogen as the only stoichiometric reagent [27].

Green Chemistry Innovations

Solvent-Free Reaction Systems

Solvent-free synthesis represents a paradigm shift toward environmentally sustainable chemical processes for 5-hexen-1-ol production. These methodologies eliminate the use of organic solvents, thereby reducing environmental impact and improving process economics [4].

The advantages of solvent-free synthesis include prevention of waste and by-products, designing of safer reactions, maximum incorporation of reactants into final products, prevention of hazardous products, enhanced biodegradability of products, minimum energy requirements, prevention of harsh reaction conditions, high product yields, shorter reaction times, high selectivity, prevention of harmful solvent use, and easy extraction processes [4].

Solid acid catalysts have emerged as key enablers of solvent-free processes. Silica sulfuric acid can be used as a catalyst for various transformations under solvent-free conditions [4]. These catalysts provide the necessary acidic environment for reaction while eliminating the need for liquid acid media [4].

Microwave irradiation represents a modern green technique for conducting solvent-free synthesis [4]. This approach provides rapid heating, uniform temperature distribution, and enhanced reaction rates compared to conventional heating methods [4]. The combination of microwave heating with solid catalysts enables efficient transformations under mild conditions [4].

Grinding-based methodologies offer another solvent-free approach. Mechanical grinding of reactants with solid catalysts in mortars and pestles for 5-10 minutes can achieve high yields under ambient conditions [4]. This approach is particularly effective for condensation reactions and cyclization processes [4].

Enzymatic processes under solvent-free conditions have shown promise for biotechnological applications. Enzymes such as Rhizopus arrhizus lipase can catalyze reactions without solvents, providing environment-friendly alternatives to traditional chemical processes [4]. These biocatalytic systems operate under mild conditions and exhibit high selectivity [4].

Atom-Economical Catalytic Cycles

Atom economy represents a fundamental principle of green chemistry, aiming to maximize the incorporation of starting materials into final products while minimizing waste generation [21] [27] [28].

Modern catalytic cycles for 5-hexen-1-ol synthesis achieve atom economies ranging from 85-98%, representing significant improvements over traditional methods (60-75%) [4]. This enhancement results from better-designed catalysts that minimize side product formation and enable more direct synthetic pathways [21].

Hydrogen borrowing methodologies exemplify atom-economical processes. These systems temporarily store hydrogen on catalyst backbones and subsequently transfer it to reactive intermediates, eliminating the need for stoichiometric reducing agents [20] [21]. Phenalenyl-based ligands can imitate transition metal roles in storing and transferring hydrogen molecules, leading to borrowing hydrogen-mediated alkylation reactions with wide substrate scopes [20].

Transfer hydrogenation processes achieve high atom economy by utilizing alcohols as hydrogen sources rather than gaseous hydrogen [24]. Ruthenium-catalyzed systems enable direct semihydrogenation of alkynes using renewable alcohols such as benzyl alcohol and furfuryl alcohol as hydrogen donors [24]. These processes avoid the need for hydrogen gas handling and storage while utilizing readily available alcohol feedstocks [24].

Cooperative catalysis approaches maximize atom economy through simultaneous multi-step transformations [27]. The combination of titanocene-catalyzed epoxide opening with chromium-catalyzed hydrogen transfer achieves anti-Markovnikov alcohol formation using only hydrogen as stoichiometric reagent [27]. This dual catalytic system eliminates traditional reducing agents while achieving complete atom incorporation [27].

Renewable feedstock utilization enhances overall process sustainability. Syngas fermentation using Clostridium carboxidivorans enables production of hexanol and related compounds from carbon monoxide, carbon dioxide, and hydrogen derived from biomass or renewable energy sources [29]. While current yields remain low (0.09 g/L hexanol), ongoing research focuses on optimizing fermentation conditions and improving microbial strains [29].

The development of recyclable catalyst systems contributes significantly to atom economy. Modern supported catalysts can be reused for 5-35 cycles without significant activity loss, compared to 2-3 cycles for traditional systems [4]. This recyclability reduces catalyst consumption per unit product and minimizes metal waste generation [4].

Esterification and Etherification

5-Hexen-1-ol exhibits typical primary alcohol reactivity in esterification reactions. The hydroxyl group undergoes nucleophilic acyl substitution with carboxylic acids and their derivatives to form esters. The reaction follows the Fischer esterification mechanism, where the alcohol functions as a nucleophile attacking the carbonyl carbon of the carboxylic acid [2].

In the case of 5-hexen-1-ol esterification with butanoic acid (2-methyl), the reaction proceeds through acid catalysis. The mechanism involves protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack by the alcohol hydroxyl group. This forms a tetrahedral intermediate that subsequently undergoes dehydration to yield the ester product .

Mechanistic Considerations

The chemoselective transformation of hydroxyl groups in the presence of alkene functionality requires careful consideration of reaction conditions. Research has demonstrated that hydroxyl groups can be selectively converted to leaving groups through various activation strategies [3]. The use of 2,4,6-trichloro [4] [5]triazine (TT) has proven effective for converting primary alcohols to alkyl chlorides under mild conditions, with 5-hexen-1-ol derivatives showing excellent tolerance for the alkene functionality [3].

Etherification Pathways

Etherification of 5-hexen-1-ol can proceed through intramolecular cyclization pathways. The molecule can undergo cyclization to form tetrahydropyran rings through phenylselenoetherification reactions [6] [7]. This transformation involves the formation of a seleniranium ion intermediate that undergoes intramolecular nucleophilic attack by the hydroxyl group, leading to ring closure [8].

The phenylselenoetherification mechanism involves initial electrophilic attack by the phenylselenium species on the alkene double bond, forming a three-membered seleniranium ion. The hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic carbon center to form the cyclic ether product [9] [10].

| Reaction Type | Reagent | Product Type | Yield Range |

|---|---|---|---|

| Esterification | Carboxylic acid/H⁺ | Ester | 75-95% |

| Etherification | PhSeCl/PhSeBr | Tetrahydropyran | 85-95% |

| Alkyl halide formation | TT/NaBr | Alkyl bromide | 77-98% |

Oxidation to Carboxylic Acid Derivatives

The primary alcohol functionality of 5-hexen-1-ol undergoes oxidation to form carboxylic acid derivatives through multiple mechanistic pathways. The Jones oxidation, utilizing chromium trioxide in aqueous sulfuric acid, represents the most thoroughly studied transformation [11] [12] [13].

Jones Oxidation Mechanism

The Jones oxidation of 5-hexen-1-ol proceeds through formation of a chromium(VI) monoester intermediate. Initially, the alcohol coordinates to chromic acid, forming a mixed chromate ester with the formula CrO₃(OCH₂R)⁻. This intermediate undergoes β-elimination through a cyclic transition state, generating the corresponding aldehyde and chromium(IV) species [11] [13].

The stoichiometry for complete oxidation to carboxylic acid requires 4 equivalents of chromic acid for 3 equivalents of alcohol:

4 HCrO₄⁻ + 3 RCH₂OH + 16 H⁺ + 11 H₂O → 4 [Cr(H₂O)₆]³⁺ + 3 RCOOH

Mechanistic Pathway Details

The oxidation proceeds through a two-step mechanism. The initial oxidation generates the corresponding aldehyde (5-hexenal), which rapidly forms hydrates in the aqueous medium. These hydrates undergo further oxidation to yield the carboxylic acid product (5-hexenoic acid) [12] [14].

The reaction is characterized by the color change from orange chromium(VI) to green chromium(III) aquo complexes, providing a visual indicator of reaction progress [13]. The presence of water in the reaction medium is crucial for the formation of aldehyde hydrates, which are necessary intermediates for the second oxidation step [11].

Alternative Oxidation Methods

Modern synthetic applications often employ milder oxidation conditions to avoid the carcinogenic chromium(VI) reagents. Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) offer anhydrous alternatives that can selectively oxidize primary alcohols to aldehydes without overoxidation [12] [15].

The Swern oxidation provides another selective method for alcohol oxidation, utilizing dimethyl sulfoxide (DMSO) and oxalyl chloride. This method offers advantages in substrate compatibility and avoids the formation of toxic chromium-containing byproducts [15].

| Oxidation Method | Reagent System | Primary Product | Selectivity |

|---|---|---|---|

| Jones Oxidation | CrO₃/H₂SO₄/H₂O | Carboxylic acid | Complete |

| PCC | PCC/CH₂Cl₂ | Aldehyde | High |

| Swern | DMSO/(COCl)₂/Et₃N | Aldehyde | High |

Alkene Functionality Reactivity

Electrophilic Addition Mechanisms

The terminal alkene functionality of 5-hexen-1-ol undergoes characteristic electrophilic addition reactions with various reagents. The mechanism involves initial nucleophilic attack by the π-electrons of the double bond on the electrophilic species, followed by capture of the resulting carbocation by a nucleophile [16] [17].

Hydrohalogenation Mechanisms

Addition of hydrogen halides to 5-hexen-1-ol follows Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon. The mechanism proceeds through a two-step process: protonation of the alkene to form the more stable secondary carbocation, followed by nucleophilic attack by the halide ion [16] [17].

For HBr addition to 5-hexen-1-ol:

- Protonation occurs at the terminal carbon (C-6), forming a secondary carbocation at C-5

- Bromide ion attacks the carbocation, yielding 5-bromo-1-hexanol

Halogenation Pathways

Bromination of 5-hexen-1-ol with molecular bromine proceeds through a bromonium ion intermediate. The reaction mechanism involves initial formation of a three-membered bromonium ion, followed by backside attack by bromide ion to give anti-addition products [18] [19] [20].

The bromonium ion intermediate provides stereochemical control, ensuring that the two bromine atoms are added to opposite faces of the double bond. This anti-stereochemistry is a characteristic feature of halogen addition reactions [19] [20].

Unique Cyclization Behavior

Treatment of 5-hexen-1-ol with bromine can lead to intramolecular cyclization, forming a six-membered ring product. The mechanism involves initial bromonium ion formation, followed by intramolecular nucleophilic attack by the hydroxyl group. This represents an intramolecular SN2 process that is favored due to the formation of a stable six-membered ring transition state [21] [22].

The cyclization reaction is thermodynamically favorable due to:

- Relief of ring strain in the six-membered ring formation

- Entropic advantages of intramolecular versus intermolecular processes

- Stabilization through chelation effects

Epoxidation and Dihydroxylation

The alkene functionality of 5-hexen-1-ol undergoes epoxidation reactions with peroxyacids, most commonly meta-chloroperoxybenzoic acid (mCPBA). The reaction proceeds through a concerted mechanism involving a five-membered cyclic transition state [23] [24].

Epoxidation Mechanism

The epoxidation mechanism involves concerted addition of the peroxyacid across the double bond. The oxygen atom of the peroxyacid attacks the π-system while the O-O bond simultaneously breaks, forming the epoxide ring and releasing the corresponding carboxylic acid [23] [24].

The reaction is stereospecific, with the oxygen atom adding to the same face of the alkene (syn-addition). This stereochemical outcome results from the concerted nature of the transformation [24].

Dihydroxylation Pathways

5-Hexen-1-ol can undergo dihydroxylation through two distinct stereochemical pathways:

- Anti-dihydroxylation: A two-step process involving initial epoxidation followed by acid-catalyzed ring opening with water [23] [25] [26]

- Syn-dihydroxylation: Direct addition using osmium tetroxide or potassium permanganate [25] [26]

Anti-Dihydroxylation Mechanism

The anti-dihydroxylation process begins with epoxide formation using a peroxyacid. The epoxide intermediate undergoes acid-catalyzed ring opening, with water acting as the nucleophile. The mechanism involves:

- Protonation of the epoxide oxygen to form a better leaving group

- SN2-like attack by water at the more substituted carbon

- Deprotonation to yield the diol product

The regioselectivity follows the pattern of epoxide ring opening under acidic conditions, with nucleophilic attack occurring at the more substituted carbon center [23] [25].

Syn-Dihydroxylation Mechanism

Syn-dihydroxylation using osmium tetroxide proceeds through formation of a cyclic osmate ester intermediate. The mechanism involves:

- Coordination of OsO₄ to the alkene π-system

- Formation of a five-membered cyclic osmate ester

- Reductive workup to release the diol product

This pathway results in syn-addition of the two hydroxyl groups, providing complementary stereochemistry to the anti-dihydroxylation method [25] [26].

| Dihydroxylation Method | Reagent System | Stereochemistry | Mechanism |

|---|---|---|---|

| Anti-dihydroxylation | mCPBA, then H₃O⁺ | Anti | Epoxide opening |

| Syn-dihydroxylation | OsO₄/NaHSO₃ | Syn | Cyclic osmate |

| Syn-dihydroxylation | KMnO₄/OH⁻ | Syn | Cyclic manganate |

Cyclization Reactions

Intramolecular Ether Formation Pathways

5-Hexen-1-ol readily undergoes intramolecular cyclization reactions to form six-membered cyclic ethers. The proximity of the hydroxyl group to the alkene functionality creates favorable conditions for intramolecular nucleophilic attack, leading to tetrahydropyran ring formation [27] [28].

Acid-Catalyzed Cyclization Mechanisms

Under acidic conditions, 5-hexen-1-ol can undergo cyclization through two possible pathways:

- Electrophilic addition pathway: Protonation of the alkene followed by intramolecular nucleophilic attack

- Hydroxyl activation pathway: Protonation of the hydroxyl group followed by intramolecular alkene attack

The electrophilic addition pathway is generally favored due to the greater electrophilicity of the protonated alkene compared to the protonated alcohol [27] [29].

Mechanism Details

The acid-catalyzed cyclization mechanism involves:

- Protonation of the alkene double bond by sulfuric acid

- Formation of a secondary carbocation at the internal carbon

- Intramolecular nucleophilic attack by the hydroxyl oxygen

- Deprotonation to yield the tetrahydropyran product

This mechanism is consistent with the observed regioselectivity, where the six-membered ring is formed exclusively rather than alternative five-membered or seven-membered rings [27].

Catalytic Systems

Various Lewis acids and Brønsted acids have been employed to catalyze the cyclization of 5-hexen-1-ol. Sulfuric acid, p-toluenesulfonic acid, and potassium hydrogensulfate have all proven effective for this transformation [28].

More recently, molecular iodine has been investigated as a mild and environmentally benign catalyst for intramolecular cyclization reactions. Iodine offers advantages including ease of handling, low toxicity, and simple removal using sodium thiosulfate [28].

Stereochemical Considerations

The cyclization of 5-hexen-1-ol can potentially yield both cis and trans isomers of the tetrahydropyran product. The stereochemical outcome depends on the conformational preferences of the transition state and the relative stabilities of the resulting products [28].

Ring-Closing Metathesis Applications

Ring-closing metathesis (RCM) provides an alternative approach to cyclic ether formation from 5-hexen-1-ol derivatives. This methodology requires the presence of two terminal alkenes within the same molecule, which can be achieved through appropriate substrate modification [30] [31] [32].

Ring-Closing Metathesis Mechanism

The RCM mechanism involves the formation of a metallacyclobutane intermediate through the reaction of the ruthenium alkylidene catalyst with the alkene substrates. The process occurs through:

- Initial coordination of the terminal alkene to the ruthenium carbene complex

- Formation of a four-membered metallacyclobutane ring

- Cycloreversion to generate the cyclic product and ethylene gas

- Regeneration of the active catalyst

Substrate Preparation

To apply RCM methodology to 5-hexen-1-ol, the substrate must be modified to introduce a second terminal alkene. This can be achieved through:

- Esterification with an unsaturated carboxylic acid (e.g., acrylic acid)

- Etherification with an allylic alcohol

- Conversion to an allylic ether derivative

Grubbs Catalyst Systems

The most commonly employed catalysts for RCM reactions are the Grubbs catalysts, which are ruthenium-based complexes with excellent functional group tolerance. The second-generation Grubbs catalyst shows enhanced activity and can accommodate the presence of hydroxyl groups and other polar functionalities [30] [31].

Reaction Scope and Limitations

RCM reactions are particularly effective for the formation of five- to seven-membered rings, with larger rings also accessible under appropriate conditions. The reaction is driven by the release of ethylene gas, which helps drive the equilibrium toward the cyclic product [30] [32].

The functional group tolerance of RCM makes it compatible with various protecting groups and functionalities, including alcohols, ethers, esters, and amides. This broad substrate scope has made RCM a valuable tool in natural product synthesis and medicinal chemistry [30] [31].

| Ring Size | Catalyst | Efficiency | Common Applications |

|---|---|---|---|

| 5-membered | Grubbs I/II | High | Cyclopentenones |

| 6-membered | Grubbs I/II | High | Cyclohexenes |

| 7-membered | Grubbs II | Moderate | Medium rings |

| 8+ membered | Grubbs II | Variable | Macrocycles |

Mechanistic Insights

Detailed mechanistic studies have revealed that the RCM process involves a series of metathesis events. The reaction typically proceeds through the formation of intermediate oligomers, which undergo further metathesis to yield the final cyclic product. The rate of cyclization depends on the ring size being formed and the conformational constraints of the substrate [30] [33].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 55 of 216 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 161 of 216 companies with hazard statement code(s):;

H226 (45.34%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (75.16%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (39.13%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.